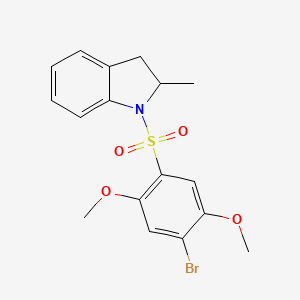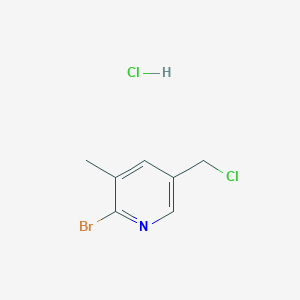
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a brominated benzene ring with methoxy groups and a sulfonyl group attached to an indoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting with the bromination of a dimethoxybenzene derivative. The bromination is usually carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated product is then subjected to further reactions to introduce the sulfonyl group and the indoline moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would be essential to maintain high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, aluminum chloride, and ferric bromide are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of sulfonamide derivatives.
Applications De Recherche Scientifique
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various binding interactions, while the sulfonyl group can form strong hydrogen bonds with target molecules. The indoline moiety can interact with aromatic residues in proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,5-dimethoxybenzene: Similar structure but lacks the sulfonyl and indoline groups.
4-Bromo-1,2-dimethoxybenzene: Another brominated dimethoxybenzene derivative.
4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of methoxy groups.
Uniqueness
1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to the presence of the sulfonyl group attached to an indoline moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11-8-12-6-4-5-7-14(12)19(11)24(20,21)17-10-15(22-2)13(18)9-16(17)23-3/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNRNHMOUYEWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)
![1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2865937.png)


![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)
![4-(dimethylsulfamoyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2865945.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-{[4-(4-CHLOROPHENYL)-5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2865954.png)
![N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2865955.png)
